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Compound of Interest

Compound Name: 4-Chloro-5-nitroquinoline

Cat. No.: B1354559

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-5-nitroquinoline, a key intermediate in the synthesis of various pharmaceutical
compounds. Due to the limited availability of direct experimental spectra for this specific
molecule in public databases, this guide presents predicted data based on the analysis of
structurally related compounds and established spectroscopic principles. The information
herein serves as a valuable resource for the characterization and quality control of 4-Chloro-5-
nitroquinoline in a research and development setting.

Molecular Structure and Properties

e |[UPAC Name: 4-chloro-5-nitroquinoline
e Molecular Formula: CoHsCIN202[1][2]

» Molecular Weight: 208.60 g/mol [2][3]

e CAS Number: 40106-98-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-Chloro-5-nitroquinoline. These predictions are
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derived from the known spectral data of similar substituted quinolines and nitroaromatic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds.[4] The predicted chemical shifts for 4-Chloro-5-nitroquinoline are presented in

the tables below, referenced against tetramethylsilane (TMS).

Table 1: Predicted *H NMR Spectral Data for 4-Chloro-5-nitroquinoline (in CDCls)

S Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-2 8.9-9.1 d 45-5.0

H-3 76-7.8 d 45-5.0

H-6 7.8-8.0 t 7.5-8.5

H-7 8.2-84 dd 75-85,10-15

H-8 8.6-8.8 dd 75-85,10-15

Table 2: Predicted 3C NMR Spectral Data for 4-Chloro-5-nitroquinoline (in CDCIs)
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Carbon Predicted Chemical Shift (8, ppm)
C-2 150 - 152
C-3 122 - 124
C-4 142 - 144
C-4a 148 - 150
C-5 145 - 147
C-6 125 - 127
C-7 130 - 132
C-8 128 - 130
C-8a 135 - 137

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
characteristic IR absorption bands for 4-Chloro-5-nitroquinoline are listed below.

Table 3: Predicted IR Spectral Data for 4-Chloro-5-nitroquinoline

Wavenumber (cm~—2) Vibration Type Intensity
3100 - 3000 Aromatic C-H stretch Medium
1600 - 1585 C=C aromatic ring stretch Medium
1550 - 1530 Asymmetric NO: stretch Strong
1500 - 1400 C=C aromatic ring stretch Medium
1360 - 1340 Symmetric NOz2 stretch Strong
850 - 750 C-Cl stretch Strong
800 - 600 Aromatic C-H out-of-plane Strong
bend
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-5-nitroquinoline

miz Interpretation

208/210 Molecular ion peak [M]* (with 3>CI/37Cl isotopes)
178/180 [M-NOJ*

162/164 [M-NO2]*

127 [M-NO2-CIJ*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 4-Chloro-

5-nitroquinoline.

NMR Spectroscopy

Sample Preparation: Weigh approximately 5-10 mg of 4-Chloro-5-nitroquinoline.[5]
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d,
CDCI3) in a clean, dry NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an
internal standard if required.[5]

'H NMR Spectrum Acquisition: Record the spectrum on a 400 or 500 MHz spectrometer.[6]
Key parameters to be set include spectral width, acquisition time, relaxation delay, and the
number of scans. For dilute samples, a higher number of scans may be necessary to
achieve an adequate signal-to-noise ratio.[5]

13C NMR Spectrum Acquisition: Use a proton-decoupled pulse sequence to simplify the
spectrum.[5] A larger number of scans and a longer acquisition time are generally required
compared to *H NMR due to the lower natural abundance of the 13C isotope.[5]
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IR Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the 4-Chloro-5-nitroquinoline powder directly
onto the ATR crystal.

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm~1. Collect a
background spectrum of the empty ATR crystal before measuring the sample.

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct
insertion probe for solid samples or after separation by gas chromatography (GC-MS).

lonization: Utilize Electron lonization (El) to generate charged fragments.

Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range to observe
the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be
used to confirm the elemental composition.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of

4-Chloro-5-nitroquinoline.
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Caption: General workflow for the spectroscopic analysis of 4-Chloro-5-nitroquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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